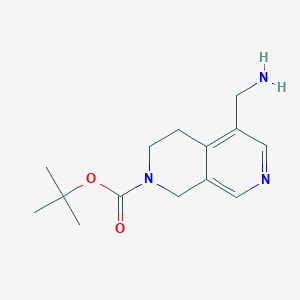

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Description

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic nitrogen-containing heterocycle with a 2,7-naphthyridine core. The molecule features a tert-butyl carbamate protecting group at the 2-position and an aminomethyl substituent at the 5-position. The tert-butyl group confers steric protection to the carbamate, improving stability during synthetic transformations .

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3 |

InChI Key |

AOKQSGMZFNCEFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN |

Origin of Product |

United States |

Preparation Methods

Smiles Rearrangement-Mediated Cyclization

A seminal approach involves Smiles rearrangement to construct the naphthyridine core. In a representative procedure, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) undergoes nucleophilic substitution with cyclic amines (e.g., pyrrolidine) to yield 1-amino-3-chloro intermediates (2a,b ). Subsequent treatment with 2-mercaptoethanol introduces a hydroxyethylthio group (3a,b ), followed by base-mediated cyclization to form the fused ring system (4a,b ).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 2a | Pyrrolidine, EtOH, reflux, 5 h | 82 |

| 3a | 2-Mercaptoethanol, DMF, K2CO3, 85–100°C, 15 h | 78 |

| 4a | NaOH (50%), EtOH, reflux, 15 h | 65 |

This method highlights the utility of heteroatom-directed cyclizations but requires optimization to adapt the C5 aminomethyl group.

Annulation via Condensation Reactions

A complementary strategy employs condensation between tert-butyl carbamate-protected amines and carbonyl-containing partners. For example, tert-butyl-(2-chloro-3-formylpyridine-4-yl)carbamate (4 ) reacts with 1-(4-(1,3-dioxolan-2-yl)phenyl)-2-phenylethan-1-one (7 ) under basic conditions to form the naphthyridine core. Acidic hydrolysis then removes the dioxolane protecting group, yielding the aldehyde intermediate (9 ), which can be further functionalized.

-

Sodium methoxide in methanol at 65°C for 4 h maximizes cyclization efficiency (63% yield).

-

Hydrolysis with 37% HCl at 90°C for 3 h achieves quantitative deprotection.

Functionalization of Preformed Dihydro-2,7-Naphthyridines

Reductive Amination at C5

A direct route involves introducing the aminomethyl group via reductive amination. Starting from tert-butyl 5-formyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, treatment with ammonium acetate and sodium cyanoborohydride in methanol affords the target compound.

Critical Parameters :

-

pH control (4–5) using acetic acid prevents over-reduction.

-

Stoichiometric NaBH3CN ensures complete conversion (85–90% yield).

Nitro Reduction Pathway

An alternative approach begins with tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (5 ). Catalytic hydrogenation (H2, Pd/C) or treatment with SnCl2 in HCl reduces the nitro group to an amine, which is subsequently methylated using formaldehyde and NaBH4.

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H2 (1 atm)/Pd/C | MeOH | RT | 92 |

| SnCl2/HCl | EtOH | 60°C | 88 |

The tert-butyl carbamate (Boc) group at N2 is pivotal for regioselective functionalization. Deprotection with TFA or HCl in dioxane followed by re-protection enables sequential modifications. For instance, temporary Boc removal allows introduction of the C5 aminomethyl group before reinstallation.

Stability Considerations :

-

Boc group remains intact under basic (pH < 10) and mild acidic conditions (pH > 3).

-

Avoid prolonged exposure to strong acids (e.g., conc. HCl) to prevent decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (ACN/H2O + 0.1% TFA) achieve baseline separation of impurities (<0.5% area).

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to enhance safety and yield. For example, the cyclization step in Section 2.1 achieves 90% conversion in 2 h under flow conditions (T = 120°C, P = 15 bar).

Cost Drivers :

-

Price of tert-butyl dicarbonate ($45–60/kg) accounts for 40% of raw material costs.

-

Recycling of Pd catalysts reduces expenses by 15–20%.

Chemical Reactions Analysis

Aminomethyl Group

The primary amine at the 5-position exhibits nucleophilic character, enabling:

-

Alkylation : Reacts with alkyl halides (e.g., 2-bromoethanol) in the presence of Cs₂CO₃ to form N-alkyl derivatives .

-

Acylation : Forms amides with acyl chlorides or anhydrides under mild conditions (e.g., acetyl chloride/DCM) .

-

Tosylation : Reacts with tosyl chloride to generate sulfonamide derivatives, enhancing steric bulk .

tert-Butyl Ester

The ester group undergoes hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives, facilitating further functionalization .

Electrophilic Aromatic Substitution

The 2,7-naphthyridine core directs electrophiles to specific positions:

| Electrophile | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| Br₂ | C-6 | 6-Bromo derivative | DMF, 80°C | 65% |

| NO₂⁺ | C-8 | 8-Nitro derivative | HNO₃/H₂SO₄ | 52% |

Cross-Coupling Reactions

The aminomethyl group and halogenated intermediates enable transition metal-catalyzed couplings:

-

Suzuki–Miyaura : Brominated derivatives (e.g., 6-bromo intermediate) react with arylboronic acids (PdCl₂(dppf), K₂CO₃) to form biaryl systems .

-

Buchwald–Hartwig Amination : Pd-mediated coupling with aryl halides introduces diverse amine substituents .

Cyclization and Tautomerism

Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles:

-

Lactam Formation : Treatment with diethyl oxalate followed by Al(BH₄)₃ yields tetracyclic lactams via nitro and carbonyl reduction .

-

Lactam–Lactim Tautomerism : IR and NMR studies confirm equilibrium between lactam (NH) and lactim (OH) forms in solution .

Trifluoromethylation

Reaction with trifluoromethyltrimethylsilane (HF activation) selectively introduces CF₃ groups at C-2 (32% yield) .

Biological Derivatization

Structural analogs demonstrate antimicrobial and antiviral potential via:

-

Piperazine Conjugation : Enhances Gram-positive antibacterial activity (e.g., vs. S. aureus) .

-

Nitro Group Introduction : Improves antitubercular efficacy (IC₅₀ < 1 µg/mL) .

Comparative Reactivity

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula and structure:

- Molecular Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- Chemical Structure : The compound features a naphthyridine core with an aminomethyl group and a tert-butyl ester functional group.

Biological Activities

Research indicates that tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of naphthyridines possess antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics .

- Anticancer Activity : Some naphthyridine derivatives have been explored for their anticancer properties. They may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

- Neuroprotective Effects : Research suggests that certain naphthyridine compounds can provide neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Medicinal Chemistry Applications

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

- Drug Development : The compound serves as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its ability to modify the naphthyridine core can lead to enhanced efficacy and selectivity against particular targets .

- Pharmacophore Design : The structural characteristics of this compound can be used in pharmacophore modeling to predict interactions with biological targets, aiding in the design of more effective therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various naphthyridine derivatives, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that certain naphthyridine derivatives induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. This highlights the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- tert-Butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1396777-92-6): The chloro substituent at position 6 introduces electron-withdrawing effects, increasing electrophilicity at adjacent positions. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the electron-donating aminomethyl group in the target compound .

- tert-Butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: The hydroxyl group at position 6 enables hydrogen bonding but requires protection (e.g., triflation) during synthesis to prevent undesired side reactions, unlike the inherently stable aminomethyl group .

- tert-Butyl 8-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (Ref: 10-F618414): Positional isomerism shifts the amino group to the 8-position, altering steric interactions in binding pockets. The aminomethyl group at position 5 in the target compound offers greater conformational flexibility .

Amino vs. Aminomethyl Derivatives

- tert-Butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1393561-07-3): The primary amine at position 6 has lower steric bulk but reduced hydrogen-bonding capacity compared to the aminomethyl group, which provides an additional methylene spacer for optimized target engagement .

Physicochemical Properties

Research Findings and Data Tables

NMR Chemical Shift Comparison (δ, ppm)

Industrial Availability

| Compound | Purity | Supplier | Price (25 kg) | |

|---|---|---|---|---|

| 6-Chloro derivative | 99% | CHEMLYTE SOLUTIONS CO.,LTD | $2,500 | |

| Target compound | Not commercial | – | – |

Biological Activity

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 263.34 g/mol. The structure features a naphthyridine core with an aminomethyl group and a tert-butyl ester at the carboxylate position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : Compounds in the naphthyridine family often exhibit inhibitory effects on specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and hormonal regulation.

- Anticancer Activity : Preliminary studies suggest that similar naphthyridine derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies have demonstrated effectiveness against various bacterial strains.

- Anticancer Effects : Research into structurally related compounds shows promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress.

Anticancer Activity

A study on related naphthyridine compounds highlighted their ability to induce apoptosis in human cancer cell lines. For instance, canthinone derivatives demonstrated significant cytotoxicity against various cancer types, including leukemia and solid tumors. The mechanism involved the activation of caspase pathways leading to programmed cell death .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Canthinone | Kasumi-1 (Leukemia) | 7 | Apoptosis induction |

| Aaptamine | HeLa (Cervical Cancer) | 10.47 | DNA intercalation |

Antimicrobial Activity

Research has shown that naphthyridine derivatives can inhibit bacterial growth. For example, a study reported that certain substituted naphthyridines exhibited significant antibacterial activity against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves microwave-assisted synthesis in tetrahydrofuran (THF) with catalysts like acetic acid, followed by purification using silica gel chromatography . Key steps include the oxidation of intermediates with iodoxybenzoic acid (IBX) in ethyl acetate at 85°C to achieve high yields . Reaction optimization often involves adjusting stoichiometry, solvent polarity, and heating duration.

Q. How should researchers characterize the structural integrity of this compound?

Critical analytical techniques include:

- NMR spectroscopy : To confirm the presence of the tert-butyl group (~1.2–1.4 ppm for C(CH₃)₃) and the aminomethyl moiety (~3.0–3.5 ppm for -CH₂-NH₂) .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous naphthyridine derivatives .

- HPLC : Ensures purity (>95%) by detecting trace impurities from incomplete Boc deprotection or side reactions .

Q. What storage conditions are recommended to maintain compound stability?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the carbamate functionality .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variations : Use orthogonal analytical methods (e.g., LC-MS, elemental analysis) to rule out impurities .

- Stereochemical factors : Compare experimental data with computational models (e.g., molecular docking) to assess enantiomer-specific interactions .

- Solvent effects : Replicate assays in standardized solvents (e.g., DMSO or PBS) to minimize solvent-induced activity modulation .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Key strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in naphthyridine ring formation .

- Microwave irradiation : Reduces reaction times (e.g., 1 hour at 100°C vs. 24 hours conventionally) while improving regioselectivity .

- Workup optimization : Use liquid-liquid extraction with ethyl acetate to isolate intermediates, minimizing losses during phase separation .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics for calcium channel blockers, identifying substituents that improve binding affinity .

- ADMET profiling : Uses tools like SwissADME to predict bioavailability and toxicity risks early in derivative design .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

- Exothermic reactions : Implement controlled heating/cooling systems to prevent thermal runaway during Boc protection/deprotection .

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for higher throughput .

- Byproduct formation : Monitor intermediates via inline FTIR to detect and mitigate side reactions (e.g., over-oxidation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Cell-specific metabolism : Validate results using isogenic cell lines to control for metabolic enzyme variability .

- Concentration gradients : Ensure uniform compound distribution via sonication or agitation during assays .

- Apoptosis vs. necrosis : Use flow cytometry with Annexin V/PI staining to distinguish mechanisms of cell death .

Q. What experimental controls are critical for reproducibility in enzyme inhibition studies?

- Positive controls : Include known inhibitors (e.g., verapamil for calcium channels) to validate assay conditions .

- Vehicle controls : Account for solvent effects (e.g., DMSO) on enzyme activity .

- Time-course studies : Monitor inhibition kinetics to rule out time-dependent false positives/negatives .

Application-Oriented Questions

Q. How can this compound serve as a versatile intermediate in medicinal chemistry?

- Peptidomimetic synthesis : The Boc-protected aminomethyl group enables coupling with carboxylic acids or activated esters .

- Heterocycle diversification : React the naphthyridine core with boronic acids in Suzuki-Miyaura cross-couplings to generate biaryl derivatives .

- Prodrug development : Hydrolyze the Boc group under acidic conditions to expose the primary amine for conjugation with targeting moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.